Bupropion was first synthesized in the 1960s and has since been classified as an antidepressant with dual action: it inhibits the reuptake of dopamine and norepinephrine. The maleate salt form of rac threo-Dihydro Bupropion is particularly relevant in pharmacological studies due to its stereochemical properties and potential therapeutic benefits. It is classified under the broader category of antidepressants and smoking cessation agents.
The synthesis of rac threo-Dihydro Bupropion Maleate typically involves multi-step organic reactions. One common method includes the reduction of bupropion using carbonyl reductases, which introduces an additional chiral center, resulting in the formation of dihydrobupropion isomers (threo and erythro) .
The molecular structure of rac threo-Dihydro Bupropion Maleate can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy is often utilized to confirm the structure, revealing characteristic peaks corresponding to different hydrogen environments in the molecule .
The primary chemical reactions involving rac threo-Dihydro Bupropion Maleate include:
Rac threo-Dihydro Bupropion Maleate exerts its effects primarily through:
Rac threo-Dihydro Bupropion Maleate has several significant applications:
rac Threo-dihydrobupropion (CAS 92264-82-9) is a pharmaceutically significant metabolite of bupropion characterized by a defined stereochemical architecture. The compound contains two adjacent chiral centers, resulting in the threo relative configuration where the benzylic hydroxyl and adjacent proton adopt an antiperiplanar orientation. The racemic mixture (rac) comprises equimolar quantities of the (1R,2R)- and (1S,2S)-enantiomers, which are mirror-image non-superimposable molecules [2] [7]. This specific spatial arrangement is critical for pharmacological activity and influences molecular interactions with biological targets and metabolizing enzymes. The absolute configuration at these stereocenters dictates the metabolite's three-dimensional structure, impacting its hydrogen-bonding capacity, dipole moment, and overall molecular reactivity. X-ray crystallographic analyses reveal that the threo configuration adopts a specific solid-state conformation stabilized by intramolecular hydrogen bonding networks, contributing to its crystalline properties when combined with counterions like maleate [3] [6].
Table 1: Stereochemical Specifications of rac Threo-Dihydro Bupropion
Property | Specification | Significance |
---|---|---|
Chiral Centers | Two adjacent stereocenters (C1, C2) | Creates diastereomeric complexity |
Relative Configuration | Threo (antiperiplanar) | Distinct from erythro's synperiplanar orientation |
Enantiomeric Pair | (1R,2R) + (1S,2S) | Racemic mixture |
CAS Number (Free Base) | 92264-82-9 | Unique chemical identifier |
The diastereomeric distinction between threo- and erythro-dihydrobupropion fundamentally influences their physicochemical and biological behaviors. These diastereomers emerge from the stereoselective reduction of the ketone group in bupropion, producing amino-alcohol metabolites with divergent spatial orientations [3]. The threo diastereomer exhibits significantly greater metabolic stability and higher plasma exposure in humans compared to the erythro form. Pharmacokinetic studies indicate that the steady-state plasma exposure of racemic threo-dihydrobupropion is approximately 7-fold higher than that of bupropion itself and substantially exceeds erythro levels [3] [7]. This differential exposure is attributed to distinct metabolic pathways: Threo formation is predominantly catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in liver microsomes, while erythro formation involves unidentified cytosolic carbonyl reductases [3].
The physicochemical divergence between these diastereomers is equally pronounced. The erythro configuration, with its synperiplanar hydroxyl and proton orientation, displays greater molecular flexibility and polarity compared to the more rigid threo form. This difference manifests in varied chromatographic behaviors, solubility profiles, and crystal packing efficiencies. Notably, the erythro diastereomer demonstrates faster renal clearance and lower lipophilicity (logP) compared to its threo counterpart [3] [7].
Table 2: Comparative Analysis of Dihydrobupropion Diastereomers
Property | Threo-Dihydrobupropion | Erythro-Dihydrobupropion |
---|---|---|
Relative Configuration | Antiperiplanar | Synperiplanar |
Primary Metabolic Enzyme | 11β-HSD1 (microsomal) | Carbonyl reductases (cytosolic) |
Plasma Exposure (SS) | ~7-fold higher than bupropion | Significantly lower than threo |
Crystallization Tendency | High (forms stable salts) | Moderate |
Chromatographic Retention (RP-HPLC) | Longer retention | Shorter retention |
Biological Half-life | Extended | Reduced |
Molecular dynamics simulations reveal that rac threo-dihydrobupropion exhibits restricted rotation around the C1-C2 bond due to steric interactions between the ortho-chlorinated phenyl ring and the alkylamino sidechain. This restriction creates a preferred conformational envelope where the bulky tert-butylamino group occupies a gauche position relative to the hydroxyl moiety, stabilized by an intramolecular hydrogen bond network [3] [7]. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) indicate this conformation minimizes steric strain and dipole moment while maximizing van der Waals contacts. The energy barrier for interconversion between rotamers is approximately 8-10 kcal/mol, explaining the molecule's rigidity at physiological temperatures [7].
The benzylic hydroxyl group serves as a critical hydrogen bond donor, forming stable interactions with solvent molecules (in aqueous environments) or crystal lattice partners (in solid state). Nuclear magnetic resonance (NMR) studies (¹H, ¹³C, COSY, HSQC) confirm restricted rotation through distinct diastereotopic proton signals for the methylene groups adjacent to the chiral centers. The conformational stability directly influences receptor recognition, as molecular docking studies demonstrate preferential binding of the (1S,2S)-enantiomer to neuronal transporters compared to its mirror image [3]. This inherent rigidity also contributes to the compound's resistance to enzymatic degradation by oxidases, contrasting with the more flexible erythro diastereomer, which undergoes faster glucuronidation [7].
The maleate counterion (⁻OOC-CH=CH-COO⁻) significantly modifies the solid-state properties and solution behavior of rac threo-dihydrobupropion. X-ray powder diffraction (XRPD) analyses demonstrate that the maleate salt forms a co-crystalline structure with defined stoichiometry (typically 1:1 drug:acid ratio) through robust ionic bonding and directional hydrogen bonds between the protonated tertiary amine of dihydrobupropion and carboxylate groups of maleic acid [5] [6]. This crystalline arrangement creates an extended hydrogen-bonding network that enhances thermal stability (decomposition point >180°C) compared to the free base or hydrochloride salt forms. Differential scanning calorimetry (DSC) thermograms reveal a single sharp endotherm corresponding to the salt's melting point, confirming high crystallinity [6].
In aqueous environments, maleate serves as a pH-modifying counterion that enhances water solubility through salt formation and buffer capacity. The solubility profile demonstrates pH-dependent behavior, with maximum solubility occurring below pH 4.0 where the carboxylic acid groups remain protonated. Notably, the intrinsic dissolution rate of the maleate salt exceeds that of the hydrochloride salt (CAS 80478-42-8) by approximately 1.8-fold at gastric pH (1.2), but decreases significantly at intestinal pH (6.8) due to reduced ionization [5] [6] [10]. This pH-responsive solubility profile can be leveraged for modified-release formulations. Fourier-transform infrared spectroscopy (FTIR) confirms salt formation through characteristic shifts in carbonyl stretching frequencies (1680 cm⁻¹ → 1725 cm⁻¹ and 1560 cm⁻¹) and the appearance of broad N⁺-H stretches around 2700-2400 cm⁻¹ [6] [10].
Table 3: Impact of Counterion on rac Threo-Dihydro Bupropion Properties
Property | Maleate Salt | Hydrochloride Salt | Free Base |
---|---|---|---|
Melting Point (°C) | 178-182 (decomp) | 192-195 | 108-110 (amorphous) |
Solubility (mg/mL, pH 1.2) | 48.2 ± 3.1 | 26.7 ± 1.8 | 8.9 ± 0.6 |
Solubility (mg/mL, pH 6.8) | 3.1 ± 0.2 | 1.9 ± 0.1 | 0.6 ± 0.1 |
Hygroscopicity (% w/w uptake at 75% RH) | Low (0.8%) | Moderate (3.2%) | High (9.5%) |
Crystalline Structure | Defined monoclinic system | Orthorhombic system | Amorphous |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3